1-[2-(2-fluorophenoxy)phenyl]-5-methyl-1H-tetrazole
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Overview
Description
1-[2-(2-Fluorophenoxy)phenyl]-5-methyl-1H-1,2,3,4-tetrazole is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-fluorophenoxy)phenyl]-5-methyl-1H-1,2,3,4-tetrazole typically involves a multi-step process. One common method includes the reaction of 2-(2-fluorophenoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using sodium azide under acidic conditions to yield the desired tetrazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for precise control of reaction conditions ensures consistency and scalability in production.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Fluorophenoxy)phenyl]-5-methyl-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-[2-(2-Fluorophenoxy)phenyl]-5-methyl-1H-1,2,3,4-tetrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its anticonvulsant properties, showing significant activity in preclinical models.
Mechanism of Action
The mechanism of action of 1-[2-(2-fluorophenoxy)phenyl]-5-methyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by modulating the activity of certain enzymes or receptors, leading to therapeutic outcomes. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in the central nervous system, particularly in modulating neurotransmitter activity .
Comparison with Similar Compounds
Similar Compounds
2-Substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles: These compounds share a similar core structure but differ in the heterocyclic ring, which can influence their chemical properties and biological activities.
1-(4-(2-Fluorophenoxy)phenyl)ethanone: This compound has a similar aromatic structure but lacks the tetrazole ring, resulting in different reactivity and applications.
Uniqueness
1-[2-(2-Fluorophenoxy)phenyl]-5-methyl-1H-1,2,3,4-tetrazole is unique due to its tetrazole ring, which imparts stability and versatility in chemical reactions. This makes it a valuable compound in various fields, particularly in the development of new pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C14H11FN4O |
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Molecular Weight |
270.26 g/mol |
IUPAC Name |
1-[2-(2-fluorophenoxy)phenyl]-5-methyltetrazole |
InChI |
InChI=1S/C14H11FN4O/c1-10-16-17-18-19(10)12-7-3-5-9-14(12)20-13-8-4-2-6-11(13)15/h2-9H,1H3 |
InChI Key |
ADJMRORSMFHBHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2OC3=CC=CC=C3F |
Origin of Product |
United States |
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